
4-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde is an organic compound that features a pyridine ring substituted with a carbaldehyde group at the 3-position and a 4-methylpiperazin-1-yl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide and phosphorus oxychloride.
Attachment of the 4-Methylpiperazin-1-yl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyridine ring with 4-methylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
4-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyridine derivatives and nucleophiles like 4-methylpiperazine.
Major Products
Oxidation: 4-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid.
Reduction: 4-(4-Methylpiperazin-1-yl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives.
科学研究应用
4-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the interactions of piperazine derivatives with biological targets.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The piperazine moiety is known to enhance the compound’s ability to cross biological membranes and interact with central nervous system targets.
相似化合物的比较
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid
- 4-(4-Methylpiperazin-1-yl)pyridine-3-methanol
- 4-(4-Methylpiperazin-1-yl)pyridine-3-amine
Uniqueness
4-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both the aldehyde group and the 4-methylpiperazin-1-yl group, which confer distinct reactivity and biological activity. The aldehyde group allows for further functionalization, while the piperazine moiety enhances its pharmacokinetic properties.
属性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC 名称 |
4-(4-methylpiperazin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-13-4-6-14(7-5-13)11-2-3-12-8-10(11)9-15/h2-3,8-9H,4-7H2,1H3 |
InChI 键 |
PXWGXRXSSQCJSQ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=C(C=NC=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







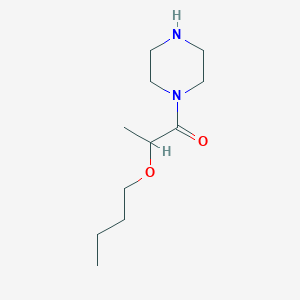
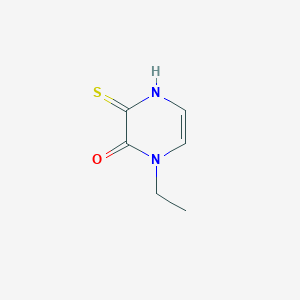
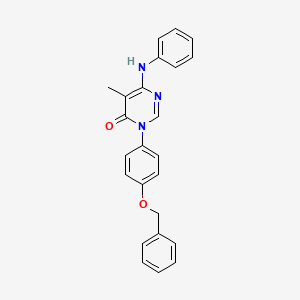
![3-[(4-chloro-2-fluorophenyl)methyl]-2H-indazole](/img/structure/B13876065.png)
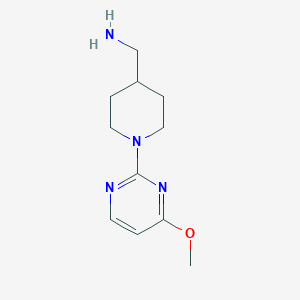

![Ethyl 4-methyl-3-((4-(methylthio)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate](/img/structure/B13876086.png)
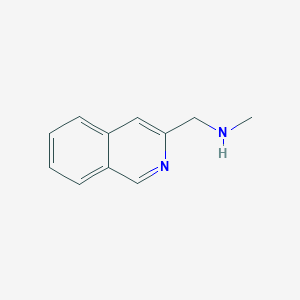
![N-[4-(hydroxymethyl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B13876093.png)
